![molecular formula C27H24N2O3 B2840069 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851403-30-0](/img/no-structure.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

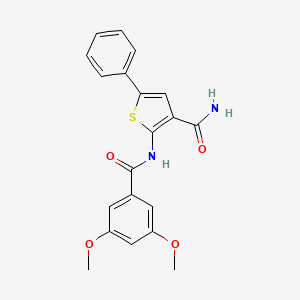

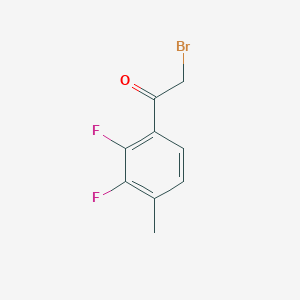

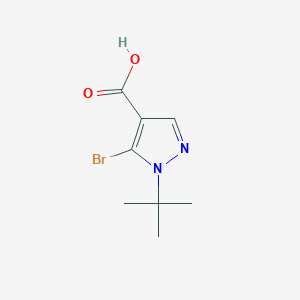

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide” is a chemical compound that contains a quinoline and xanthene moiety . Quinolines and xanthenes are both aromatic compounds and have been widely studied for their biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a xanthene ring, and an amide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The quinoline and xanthene moieties might undergo electrophilic substitution reactions, while the amide group might participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen

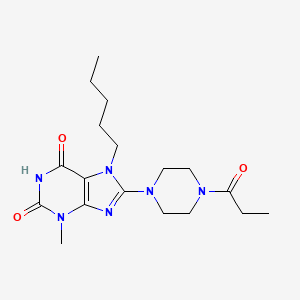

Anticancer Research

The synthesis and cytotoxic activity of carboxamide derivatives, including structures similar to the chemical , have been studied extensively. Such compounds have shown potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. The growth inhibitory properties of these compounds are significant, with some having IC(50) values less than 10 nM, indicating their potential as effective anticancer agents. In vivo tests against colon tumors in mice have also shown promising results, with certain derivatives proving to be curative at low doses (Deady et al., 2003).

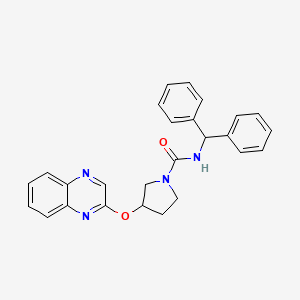

Molecular Interactions and Drug Design

Research into the molecular interactions of quinoline and quinolinone carboxamides, including X-ray crystallographic studies, provides valuable insights into the design of anticancer agents. The structural confirmation of these compounds, including their cis conformation and the presence of intramolecular hydrogen bonds, aids in the understanding of their biological activities and potential as drug candidates (Matiadis et al., 2013).

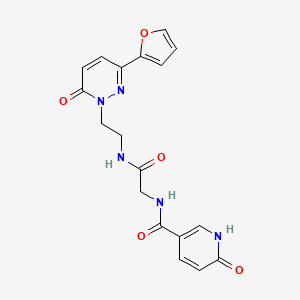

Synthesis of Novel Compounds

The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines introduces compounds with potential for the targeted delivery of therapeutic agents, such as nitric oxide (NO), to biological sites like tumors. This research illustrates the versatility of quinolin-2-yl derivatives in creating complexes for specific therapeutic applications (Yang et al., 2017).

Pharmacological Applications

Quinoxalin-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the pharmacological applications of carboxamide derivatives in managing conditions like depression. This research highlights the therapeutic potential of quinoxalin-2-carboxamides in neuropsychiatric disorders (Mahesh et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl methacrylate followed by cyclization with 9H-xanthene-9-carbonyl chloride to form the final product.", "Starting Materials": [ "6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl methacrylate", "9H-xanthene-9-carbonyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "DCM (dichloromethane)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "Na2SO4 (sodium sulfate)", "HCl (hydrochloric acid)", "NaOH (sodium hydroxide)", "Ice" ], "Reaction": [ "Step 1: 6,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with 2-aminoethyl methacrylate in DMF with Et3N as a catalyst to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylprop-2-enamide.", "Step 2: The product from step 1 is dissolved in DCM and treated with 9H-xanthene-9-carbonyl chloride and Et3N to form N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide.", "Step 3: The final product is purified by column chromatography using a mixture of DCM and methanol as the eluent. The product is then dried over Na2SO4 and recrystallized from methanol to obtain a pure compound.", "Step 4: The purity of the final product is confirmed by NMR and mass spectrometry analysis.", "Step 5: The final product is stored at -20°C until further use." ] } | |

CAS-Nummer |

851403-30-0 |

Molekularformel |

C27H24N2O3 |

Molekulargewicht |

424.5 |

IUPAC-Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C27H24N2O3/c1-16-13-19-15-18(26(30)29-22(19)14-17(16)2)11-12-28-27(31)25-20-7-3-5-9-23(20)32-24-10-6-4-8-21(24)25/h3-10,13-15,25H,11-12H2,1-2H3,(H,28,31)(H,29,30) |

InChI-Schlüssel |

PZMVTSSBKKXHDE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)

![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE](/img/structure/B2840002.png)

![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)